Molecular structure and properties of Pegcetacoplan acetate
Molecular structure and properties of Pegcetacoplan acetate
An In-depth Technical Guide on the Molecular Structure and Properties of Pegcetacoplan Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegcetacoplan acetate is a targeted immunotherapy that inhibits the complement cascade, a crucial component of the innate immune system.[1][2] It is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, specifically designed to bind to and inhibit complement protein C3 and its activation fragment C3b.[3][4][5] By targeting C3, the central protein of the complement system, pegcetacoplan provides broad inhibition of all three complement activation pathways: classical, lectin, and alternative.[3] This comprehensive inhibition of the complement cascade makes pegcetacoplan a promising therapeutic agent for various complement-mediated diseases.[4][5]
This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and analytical methodologies for Pegcetacoplan acetate. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and biopharmaceutical development.
Molecular Structure and Physicochemical Properties
Pegcetacoplan is a symmetrical molecule composed of two identical pentadecapeptides covalently linked to the ends of a linear 40-kiloDalton (kDa) PEG molecule.[6] The peptide portions are derivatives of compstatin, a known inhibitor of complement C3.[7]
Table 1: Molecular and Physicochemical Properties of Pegcetacoplan Acetate
| Property | Value | Reference |
| Molecular Formula | C₁₉₇₀H₃₈₄₈N₅₀O₉₄₇S₄ | [1][6] |
| Molecular Weight | Approximately 43.5 kDa | [6] |
| Peptide Sequence (each) | Ac-Ile-Cys(1)-Val-(Me)Trp-Gln-Asp-Trp-Gly-Ala-His-Cys(1)-Thr-NH₂ (with modifications) | [7] |
| Peptide Modifications | 1-methyl-L-tryptophan at position 4 and amino(ethoxyethoxy)acetic acid at position 14. A disulfide bridge exists between Cys-2 and Cys-12. | [6] |
| PEG Moiety | Linear 40 kDa polyethylene glycol | [6] |
| Appearance | Sterile, clear, colorless to slightly yellowish aqueous solution | [6] |
| Formulation Excipients | Sorbitol, glacial acetic acid, sodium acetate trihydrate, Water for Injection. May contain sodium hydroxide (B78521) and/or additional glacial acetic acid for pH adjustment. | [8] |
| pH of Formulation | 5.0 | [6] |
Mechanism of Action
Pegcetacoplan's mechanism of action centers on its ability to bind to complement C3 and its active fragment C3b with high affinity.[3][9] This binding sterically blocks the interaction of C3 and C3b with their respective converting enzymes (C3 convertases), thereby preventing their cleavage and subsequent activation of the complement cascade.[3]
By inhibiting the cleavage of C3, pegcetacoplan effectively halts the generation of downstream effectors of the complement system, including:
-
Anaphylatoxins (C3a and C5a): Potent inflammatory mediators that recruit and activate immune cells.[3]
-
Opsonins (C3b and iC3b): Molecules that tag pathogens and damaged cells for phagocytosis.[3]
-
Membrane Attack Complex (MAC): A lytic pore-forming complex that can lead to cell death.[10]
This upstream inhibition at the level of C3 provides comprehensive control over both intravascular and extravascular hemolysis in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).[11]
Figure 1: Pegcetacoplan's inhibition of the complement cascade.
Pharmacokinetics and Pharmacodynamics
Pegcetacoplan exhibits dose-proportional exposure and has a long elimination half-life, allowing for subcutaneous administration.[1]
Table 2: Pharmacokinetic Properties of Pegcetacoplan
| Parameter | Value (in PNH patients) | Value (in GA patients, intravitreal) | Reference |
| Time to Peak Concentration (Tₘₐₓ) | 4.5 - 6 days (single subcutaneous dose) | 7 - 14 days (systemic, after intravitreal administration) | [1][12] |
| Time to Steady State | 4 - 6 weeks (subcutaneous) | Not applicable for systemic exposure | [1] |
| Average Trough Concentration (Steady State) | 655 - 706 µg/mL (subcutaneous) | 1.0 µg/mL (monthly), 0.2 µg/mL (every other month) (serum) | [1][12] |
| Volume of Distribution (Vd) | 3.9 L | 1.85 L (systemic) | [11][12] |
| Elimination Half-life (t₁/₂) | Approximately 8.0 days | 4.51 days (elimination), 13.1 days (absorption) | [1][13] |
| Metabolism | Expected to be metabolized into smaller peptides and amino acids. | Expected to be metabolized into smaller peptides and amino acids. | [1][11] |
Pharmacodynamically, pegcetacoplan demonstrates rapid and sustained suppression of complement activity.[14] Intravenous administration leads to a rapid decrease in C3a levels within the first hour.[14]
Clinical Efficacy
Pegcetacoplan has demonstrated significant efficacy in clinical trials for both Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA).
Table 3: Key Efficacy Data from Clinical Trials
| Indication | Trial | Key Finding | Reference |
| PNH | PEGASUS (Phase 3) | Superior to eculizumab in improving hemoglobin levels at week 16 in patients with PNH and anemia despite eculizumab treatment. 85% of pegcetacoplan-treated patients were transfusion-free during the 16-week randomized period. | [15][16] |
| PNH | PRINCE (Phase 3) | Superior to supportive care in hemoglobin stabilization and reducing lactate (B86563) dehydrogenase levels in complement inhibitor-naïve patients. 91% of pegcetacoplan-treated patients were transfusion-free over 26 weeks. | [16] |
| Geographic Atrophy | OAKS & DERBY (Phase 3) | Significantly slowed the growth of GA lesions compared to sham at 24 months. The reduction in GA lesion growth with monthly treatment improved from 13% to 21% from months 0-6 to months 12-18. | [17][18] |
| Geographic Atrophy | GALE (Phase 3 Extension) | Continued to reduce GA growth with increasing efficacy over 36 months. | [19][20] |
Experimental Protocols
Analysis of Pegcetacoplan Structure
The characterization of pegylated proteins like pegcetacoplan requires specialized analytical techniques to account for the heterogeneity of the PEG moiety and to determine the site of pegylation.
Figure 2: General workflow for the analysis of Pegcetacoplan.
6.1.1. Size-Exclusion Chromatography (SEC)
-
Objective: To separate pegcetacoplan from unreacted PEG and other impurities based on hydrodynamic volume.
-
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector and preferably a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection.
-
Column: A silica-based column with a pore size appropriate for the separation of molecules in the range of 10-100 kDa.
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or ammonium (B1175870) acetate, at a neutral pH.
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the peptide component and CAD/ELSD for both the peptide and PEG components.
-
Analysis: The retention time is used to determine the relative size of the molecules.
-
6.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate pegcetacoplan from its non-pegylated peptide and other impurities based on hydrophobicity.
-
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: C4, C8, or C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (A), typically 0.1% trifluoroacetic acid (TFA) in water, and an organic solvent (B), typically 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of solvent B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Analysis: The retention time is indicative of the hydrophobicity of the molecule.
-
6.1.3. Mass Spectrometry (MS)
-
Objective: To determine the accurate molecular weight of pegcetacoplan and to identify the sites of pegylation.
-
Methodology:
-
System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with an LC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Intact Mass Analysis: The sample is introduced into the mass spectrometer to determine the molecular weight of the intact pegcetacoplan. Deconvolution algorithms are used to interpret the resulting complex spectra.
-
Peptide Mapping and Pegylation Site Identification: a. Pegcetacoplan is subjected to enzymatic digestion (e.g., with trypsin or Lys-C). b. The resulting peptides are separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS). c. In-source fragmentation or collision-induced dissociation (CID) can be used to fragment the PEG chain and the peptide backbone to pinpoint the exact amino acid residue where the PEG is attached.[4][11][13]
-
Post-column Addition of Amines: To simplify the complex mass spectra of pegylated proteins, a post-column addition of amines like triethylamine (B128534) (TEA) can be used to reduce the charge state of the PEG moiety.[17][21]
-
Functional Assays for Complement Inhibition
6.2.1. Hemolytic Assay (CH50 and AH50)
-
Objective: To measure the functional activity of the classical (CH50) and alternative (AH50) complement pathways and the inhibitory effect of pegcetacoplan.
-
Methodology:
-
Reagents: Normal human serum (NHS) as a source of complement, sensitized sheep red blood cells (for CH50), rabbit red blood cells (for AH50), and gelatin veronal buffer (GVB).
-
Procedure: a. A series of dilutions of NHS are incubated with the red blood cells in the presence and absence of varying concentrations of pegcetacoplan. b. The mixture is incubated at 37°C to allow for complement-mediated hemolysis. c. The reaction is stopped by adding cold EDTA buffer. d. The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 412 nm.
-
Analysis: The percentage of hemolysis is calculated, and the concentration of pegcetacoplan required to inhibit 50% of the hemolytic activity (IC₅₀) is determined.
-
6.2.2. C3a and C5a Measurement
-
Objective: To quantify the levels of the anaphylatoxins C3a and C5a as a measure of complement activation.
-
Methodology:
-
System: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: a. Serum or plasma samples are collected from subjects before and after treatment with pegcetacoplan. b. The samples are added to microtiter plates coated with capture antibodies specific for C3a or C5a. c. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. d. A substrate is added, and the resulting color change is measured using a plate reader.
-
Analysis: The concentration of C3a or C5a is determined by comparison to a standard curve.
-
Conclusion
Pegcetacoplan acetate represents a significant advancement in the treatment of complement-mediated diseases. Its unique mechanism of action, targeting the central component of the complement cascade, provides broad and effective inhibition. The comprehensive understanding of its molecular structure, physicochemical properties, and pharmacokinetic/pharmacodynamic profile, as outlined in this guide, is essential for its continued development and clinical application. The detailed experimental protocols provided herein serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and other pegylated biotherapeutics.
References
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- 14. enovatia.com [enovatia.com]
- 15. A Study of Pegcetacoplan in Pediatric Patients With Paroxysmal Nocturnal Hemoglobinuria (PNH) [ctv.veeva.com]
- 16. Apellis Completes Enrollment in Phase 3 Study of Pegcetacoplan in Treatment-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SYFOVRE® (pegcetacoplan injection) [syfovreecp.com]
- 20. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
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